3-Bromo-4-methoxybenzene-1-carbothioamide
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Overview
Description
3-Bromo-4-methoxybenzene-1-carbothioamide is an organic compound with the molecular formula C8H8BrNOS It is a derivative of benzene, featuring a bromine atom at the third position, a methoxy group at the fourth position, and a carbothioamide group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methoxybenzene-1-carbothioamide typically involves the bromination of 4-methoxybenzene followed by the introduction of the carbothioamide group. One common method is to start with 4-methoxybenzene, which undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 3-bromo-4-methoxybenzene is then reacted with thiourea under acidic conditions to form this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent thiourea reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methoxybenzene-1-carbothioamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The carbothioamide group can be oxidized to form sulfonamides or reduced to form amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex aromatic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide, thiols, or alkoxides in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of sulfonamides.
Reduction: Formation of amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
3-Bromo-4-methoxybenzene-1-carbothioamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-methoxybenzene-1-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methoxybenzene-1-carbothioamide: Features a bromine atom at the third position, a methoxy group at the fourth position, and a carbothioamide group at the first position.
3-Bromo-5-ethoxy-4-methoxybenzene-1-carbothioamide: Similar structure but with an ethoxy group at the fifth position.
4-Bromoanisole: Contains a bromine atom at the fourth position and a methoxy group at the first position.
Uniqueness
This compound is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions in chemical and biological systems. This unique structure allows it to participate in specific reactions and exhibit particular biological activities that may not be observed in similar compounds .
Properties
IUPAC Name |
3-bromo-4-methoxybenzenecarbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNOS/c1-11-7-3-2-5(8(10)12)4-6(7)9/h2-4H,1H3,(H2,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDJYJJQTOXWMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=S)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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